molecular formula C₂₀H₁₉FO₆ B1144916 (2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranose 3,5-Dibenzoate CAS No. 1639301-16-8

(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranose 3,5-Dibenzoate

Cat. No.: B1144916
CAS No.: 1639301-16-8
M. Wt: 374.36
InChI Key:
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Description

(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranose 3,5-Dibenzoate is a synthetic organic compound belonging to the class of glycosides. It features a pentofuranose ring with specific substitutions that make it a valuable intermediate in various chemical syntheses and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranose 3,5-Dibenzoate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pentofuranose derivative.

    Fluorination: Introduction of the fluorine atom at the second carbon position (C-2) is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.

    Methylation: The methyl group is introduced at the same carbon position (C-2) using methylating agents like methyl iodide.

    Benzoylation: The hydroxyl groups at positions 3 and 5 of the pentofuranose ring are protected by benzoylation using benzoyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.

    Purification: The product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranose 3,5-Dibenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine and benzoyl groups can be substituted under appropriate conditions.

    Hydrolysis: The benzoyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents used.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium carbonate in methanol can be used for substitution reactions.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions include:

    Hydrolyzed Derivatives: Compounds with free hydroxyl groups at positions 3 and 5.

    Substituted Derivatives: Compounds with different substituents replacing the fluorine or benzoyl groups.

Scientific Research Applications

(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranose 3,5-Dibenzoate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of nucleoside analogs and other complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and metabolic pathways.

    Medicine: It is investigated for its potential as a prodrug or active pharmaceutical ingredient in antiviral and anticancer therapies.

    Industry: The compound is utilized in the production of fine chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of (2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranose 3,5-Dibenzoate involves:

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in cellular processes, such as CD38, which plays a role in nicotinamide and calcium signaling pathways.

    Molecular Targets: The primary targets include enzymes and proteins that interact with the pentofuranose ring and its substituents.

    Pathways: The compound affects metabolic pathways related to nucleotide synthesis and cellular communication.

Comparison with Similar Compounds

Similar Compounds

    2-Deoxy-2,2-difluoro-D-erythro-pentofuranose-3,5-dibenzoate: This compound has similar structural features but with two fluorine atoms instead of one.

    2-Deoxy-2-fluoro-2-methyl-D-ribofuranosyl nucleosides: These derivatives are used in antiviral research and have similar synthetic routes.

Uniqueness

(2R)-2-Deoxy-2-fluoro-2-methyl-α-D-erythro-pentofuranose 3,5-Dibenzoate is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities

Properties

CAS No.

1639301-16-8

Molecular Formula

C₂₀H₁₉FO₆

Molecular Weight

374.36

Origin of Product

United States

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